molecular formula C7HF4N B1580738 2,3,5,6-Tetrafluorobenzonitrile CAS No. 5216-17-1

2,3,5,6-Tetrafluorobenzonitrile

Cat. No.: B1580738
CAS No.: 5216-17-1
M. Wt: 175.08 g/mol
InChI Key: IOQMWOBRUDNEOA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzonitrile is a chemical compound with the molecular formula C7HF4N and a molecular weight of 175.08 g/mol . It is characterized by the presence of four fluorine atoms attached to a benzene ring, along with a nitrile group (-CN). This compound appears as a white to light yellow crystalline mass and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrafluorobenzonitrile can be synthesized through several methods. One common approach involves the fluorination of benzonitrile derivatives. For instance, the compound can be prepared by reacting 2,3,5,6-tetrafluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process typically requires precise temperature control and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5,6-Tetrafluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated compounds.

    Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its bioactive properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Comparison with Similar Compounds

2,3,5,6-Tetrafluorobenzonitrile can be compared with other fluorinated benzonitriles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQMWOBRUDNEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304989
Record name 2,3,5,6-Tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5216-17-1
Record name 5216-17-1
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Record name 2,3,5,6-Tetrafluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluorobenzonitrile
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Synthesis routes and methods

Procedure details

200 g of ethylbenzene, 0.30 g of 5% palladium/activated carbon, and 6.0 g of 2,3,5,6-tetrafluoroterephthalonitrile were added to a 1000 cc stainless steel autoclave in a nitrogen atmosphere. The gas phase was sufficiently replaced with a mixed gas of 41 vol % hydrogen and 59 vol % nitrogen, then the mixed gas was used to keep the pressure at 0.23 MPa and the temperature was maintained at 190° C. After 2, 4, and 6 hours, the reaction solution was analyzed by gas chromatography, whereupon the conversions of 2,3,5,6-tetrafluoroterephthalonitrile were found to be 23, 62, and 99% and the yields of 2,3,5,6-tetrafluorobenzonitrile (based on 2,3,5,6-tetrafluoroterephthalonitrile) were 22, 56, and 87%, respectively.
Quantity
200 g
Type
reactant
Reaction Step One
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6 g
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reactant
Reaction Step One
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0.3 g
Type
catalyst
Reaction Step One
[Compound]
Name
stainless steel
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2,3,5,6-Tetrafluorobenzonitrile?

A1: One efficient method involves a multi-step process starting with 2,3,5,6-tetrafluorobenzoic acid. The synthesis proceeds through acyl chlorination, amidation, and dehydration to yield this compound with high purity and yield. [, ]

Q2: How does the fluorine substitution in this compound influence its crystal engineering and intermolecular interactions?

A2: Fluorine's electronegativity significantly impacts the crystal packing of this compound derivatives. Studies show that these molecules can engage in various interactions, including CN⋯Br interactions leading to chain formation, stacking of F-aromatic and H-aromatic rings, and weak C–F⋯H and C–F⋯F interactions. [, ] These interactions can be manipulated to design materials with specific properties, such as those exhibited by polar co-crystals.

Q3: Can this compound be used in metal-catalyzed reactions?

A3: Yes, this compound can participate in nickel(0)/Lewis acid-catalyzed carbocyanation reactions with alkynes. [] Theoretical studies suggest that the Lewis acid activates the C–CN bond in this compound, making it susceptible to oxidative addition to the nickel catalyst. This selectivity for C-CN bond activation over C-H and C-F bonds is attributed to enhanced charge transfer from the nickel catalyst to the C-CN antibonding orbital in the presence of the Lewis acid.

Q4: What are the potential applications of this compound in material science?

A4: this compound serves as a valuable building block for synthesizing fluorine-containing polymers, such as poly(arylene ether nitrile)s. [, ] These polymers, after sulfonation, exhibit potential for use in fuel cell membranes due to their proton conductivity and water uptake properties.

Q5: Has this compound been used in the development of photoaffinity probes?

A5: Yes, this compound has been incorporated into the structure of a photoaffinity labeling agent, 5-Nitro-2-[N-3-(4-azido-2,3,5,6-tetrafluorophenyl)-propylamino]-benzoic acid (FAzNPPB). [] This probe, designed to target chloride channels, highlights the versatility of this compound as a building block for developing chemical tools in biological research.

Q6: How does the structure of this compound lend itself to the synthesis of other functional molecules?

A6: The presence of both the nitrile group and the fluorine atoms in this compound provides handles for further chemical modifications. For example, it can undergo nucleophilic aromatic substitution reactions to introduce various substituents at the ortho position to the nitrile group. [, ] This versatility makes it a valuable starting material for synthesizing a range of fluorinated organic compounds with potential applications in various fields.

Q7: Are there any known methods for tritium labeling of molecules containing the this compound moiety?

A7: Yes, research demonstrates the use of sodium borotritide-cobalt chloride to introduce a tritium label into a molecule containing the this compound moiety. [] This specific example involved the synthesis of [3H]-FAzNPPB, a tritiated photoaffinity labeling agent.

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